Cas no 2138094-49-0 (1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride)

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride
- EN300-1153572
- 2138094-49-0
-
- インチ: 1S/C3H4ClN3O3S/c1-10-7-3(2-5-6-7)11(4,8)9/h2H,1H3
- InChIKey: ALAOAWVJMLIFKR-UHFFFAOYSA-N
- SMILES: ClS(C1=CN=NN1OC)(=O)=O
計算された属性
- 精确分子量: 196.9661899g/mol
- 同位素质量: 196.9661899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 82.5Ų
1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153572-0.25g |
1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |
2138094-49-0 | 0.25g |
$1065.0 | 2023-05-26 | ||
Enamine | EN300-1153572-0.5g |
1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |
2138094-49-0 | 0.5g |
$1111.0 | 2023-05-26 | ||
Enamine | EN300-1153572-0.1g |
1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |
2138094-49-0 | 0.1g |
$1019.0 | 2023-05-26 | ||
Enamine | EN300-1153572-0.05g |
1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |
2138094-49-0 | 0.05g |
$972.0 | 2023-05-26 | ||
Enamine | EN300-1153572-2.5g |
1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |
2138094-49-0 | 2.5g |
$2268.0 | 2023-05-26 | ||
Enamine | EN300-1153572-5.0g |
1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |
2138094-49-0 | 5g |
$3355.0 | 2023-05-26 | ||
Enamine | EN300-1153572-1.0g |
1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |
2138094-49-0 | 1g |
$1157.0 | 2023-05-26 | ||
Enamine | EN300-1153572-10.0g |
1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |
2138094-49-0 | 10g |
$4974.0 | 2023-05-26 |
1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride 関連文献
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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1-methoxy-1H-1,2,3-triazole-5-sulfonyl chlorideに関する追加情報
1-Methoxy-1H-1,2,3-Triazole-5-Sulfonyl Chloride (CAS No. 2138094-49-0)
1-Methoxy-1H-1,2,3-triazole-5-sulfonyl chloride is a versatile and highly functionalized compound with the CAS registry number 2138094-49-0. This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity and ability to form stable sulfonate esters. The molecule features a triazole ring, a methoxy group, and a sulfonyl chloride moiety, making it a valuable building block in various chemical transformations.
The triazole ring in this compound is a heterocyclic structure that contributes to its stability and reactivity. Triazoles are known for their ability to act as hydrogen bond donors and acceptors, which can influence the physical and chemical properties of the molecule. The methoxy group attached to the triazole ring adds electron-donating properties, enhancing the compound's reactivity in certain reactions. The sulfonyl chloride group, on the other hand, is highly electrophilic and can undergo nucleophilic substitutions, making it a key functional group in organic synthesis.
Recent studies have highlighted the importance of sulfonyl chlorides in the development of new materials and pharmaceuticals. For instance, researchers have explored the use of 1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride in the synthesis of bioactive compounds. Its ability to form stable sulfonate esters has made it a valuable intermediate in drug discovery programs targeting various therapeutic areas, including cancer and inflammation.
In terms of synthesis, 1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride can be prepared through a variety of methods. One common approach involves the reaction of a corresponding sulfinic acid with thionyl chloride (SOCl₂), which converts the acid into the sulfonyl chloride. The presence of the methoxy group on the triazole ring can influence the reaction conditions and yield, as it can act as an electron-donating substituent, stabilizing intermediate species during the transformation.
The compound's reactivity is further enhanced by its ability to undergo various nucleophilic substitutions. For example, when treated with alcohols or phenols, it forms corresponding sulfonate esters. These esters are valuable intermediates in organic synthesis and can be used to prepare more complex molecules with tailored functionalities. Additionally, the compound can participate in coupling reactions with amines or thiols, leading to the formation of amides or thioamides.
From an applications perspective, 1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride has found utility in several fields. In materials science, it has been employed as a precursor for synthesizing polymers with improved thermal stability and mechanical properties. In pharmaceutical chemistry, it serves as an intermediate for constructing bioactive molecules with specific pharmacokinetic profiles.
Recent advancements in green chemistry have also led to innovative methods for synthesizing this compound using environmentally friendly reagents and conditions. For example, researchers have developed catalytic systems that enable the efficient conversion of sulfinic acids to sulfonyl chlorides under mild conditions. These methods not only reduce waste but also enhance the sustainability of chemical processes involving this compound.
In conclusion, 1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride (CAS No. 2138094-49-0) is a multifaceted compound with significant potential in organic synthesis and materials science. Its unique combination of functional groups makes it an invaluable tool for chemists seeking to design and synthesize complex molecules with tailored properties.
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